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molecular formula C9H10Cl2O B1612478 2,4-Dichloro-1-isopropoxybenzene CAS No. 6851-40-7

2,4-Dichloro-1-isopropoxybenzene

Cat. No. B1612478
M. Wt: 205.08 g/mol
InChI Key: SKZUJEUNTYZIRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05750699

Procedure details

To a solution of 2,4-dichloro-1-isopropoxybenzene (3.53 g) in tetrahydrofuran (35 ml) was added n-butyl lithium solution (1.6 Mol solution in n-hexane, 11 ml) through a syringe at -78° C. After stirring for one hour at -78° C., the mixture was poured into dry diethyl ether (50 ml) containing pulverized dry ice in a few minutes. After warming to ambient temperature, the mixture was concentrated in vacuo. The residue was partitioned between diethyl ether (50 ml) and aqueous 10% sodium. hydroxide solution (100 ml). The aqueous layer was adjusted to pH 2 with 10% hydrochloric acid. The separated oil was extracted with dichloromethane. The extract was washed with water, dried, and evaporated under reduced pressure. The residue was crystallized from n-hexane to give 2,6-dichloro-3-isopropoxybenzoic acid (3.0 g).
Quantity
3.53 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[O:9][CH:10]([CH3:12])[CH3:11].C([Li])CCC.C(OCC)C.[C:23](=[O:25])=[O:24]>O1CCCC1>[Cl:1][C:2]1[C:3]([O:9][CH:10]([CH3:12])[CH3:11])=[CH:4][CH:5]=[C:6]([Cl:8])[C:7]=1[C:23]([OH:25])=[O:24]

Inputs

Step One
Name
Quantity
3.53 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)OC(C)C
Name
Quantity
11 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
35 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring for one hour at -78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing
CUSTOM
Type
CUSTOM
Details
in a few minutes
TEMPERATURE
Type
TEMPERATURE
Details
After warming to ambient temperature
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between diethyl ether (50 ml) and aqueous 10% sodium
EXTRACTION
Type
EXTRACTION
Details
The separated oil was extracted with dichloromethane
WASH
Type
WASH
Details
The extract was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from n-hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C(=O)O)C(=CC=C1OC(C)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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